![molecular formula C20H22N4O B2919842 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-13-0](/img/structure/B2919842.png)
2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Amidinoacetamides, including compounds similar to 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, have been utilized in the synthesis of various pyrimidines, imidazoles, and purines. These compounds undergo cyclization with one-carbon-atom reagents to form pyrimidin-4(3H)-ones, which are further converted into corresponding hypoxanthines (Keir & Wood, 1976).
Computational Chemistry Studies
- A DFT study investigated the formation of imidazo[1,2-c]pyrimidines through a ring closure process involving compounds similar to this compound. The study provided insights into the cyclization step and the influence of substitutions on the process (Domingo et al., 2006).
Chemical Synthesis and Modification
- Research focused on the preparation of imidazo[1,2-a]pyridines and related compounds, including the synthesis of various derivatives with diverse substituents. This work highlights the potential of this compound in forming structurally varied analogs (Sundberg et al., 1988).
Potential for Antiviral Applications
- A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to this compound, explored their potential as antirhinovirus agents. This demonstrates the application of similar compounds in developing antiviral drugs (Hamdouchi et al., 1999).
Direcciones Futuras
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are considered valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Therefore, the future directions of “2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” could involve further exploration of its potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The compound “2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” has been found to be a potent anticancer agent . It primarily targets the KRAS G12C , a common mutation in the KRAS protein that is associated with many types of cancer . This mutation is often found in non-small cell lung cancer, colorectal cancer, and other solid tumors .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding leads to the inactivation of the KRAS G12C protein, thereby inhibiting its function . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .
Biochemical Pathways
The inhibition of the KRAS G12C protein affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, the compound can effectively halt the growth and proliferation of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell growth and proliferation . By targeting and inhibiting the function of the KRAS G12C protein, the compound can effectively halt the growth of cancer cells harboring this mutation .
Análisis Bioquímico
Biochemical Properties
Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole-containing compounds have been reported to have anticancer properties . For instance, compound I-11, an imidazo[1,2-a]pyridine derivative, has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
Imidazole-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole-containing compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Imidazole-containing compounds are known to have varying effects at different dosages .
Metabolic Pathways
Imidazole-containing compounds are known to interact with various enzymes or cofactors .
Transport and Distribution
Imidazole-containing compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Imidazole-containing compounds are known to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-cyclohexyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(13-15-5-2-1-3-6-15)22-17-9-7-16(8-10-17)18-14-24-12-4-11-21-20(24)23-18/h4,7-12,14-15H,1-3,5-6,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOIZVAHCOTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)
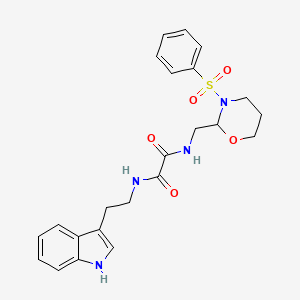
![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)

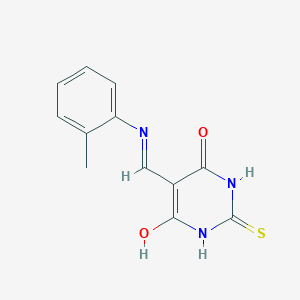
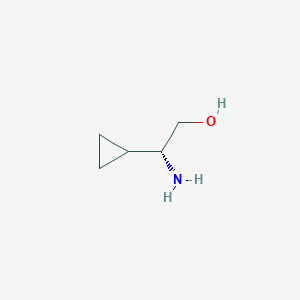

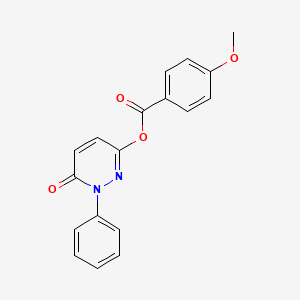
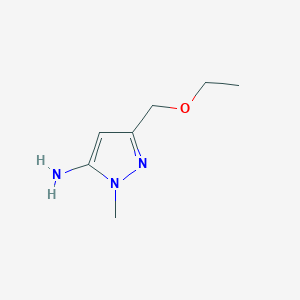
![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)